2-hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine
Description
Properties
Molecular Formula |
C11H13N5 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H13N5/c1-8-3-2-4-9(7-8)14-10-5-6-13-11(15-10)16-12/h2-7H,12H2,1H3,(H2,13,14,15,16) |
InChI Key |
ZDPYSMJNFHCNEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with hydrazine hydrate in the presence of a base, followed by the introduction of the 3-methylphenyl group. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its role as a potential therapeutic agent in the treatment of diseases like tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
OSI-027 (R39) and OXA-01 (R40)
- Structure : Pyrazolo[3,4-d]pyrimidin-4-amine core with optimized substituents.
- Activity :
- Key Differences :
- The pyrazolo-pyrimidine core in OSI-027/OXA-01 enhances binding to mTOR’s hinge region compared to the simpler pyrimidine scaffold of 2-hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine.
- Target Selectivity : OSI-027/OXA-01 are dual mTOR/PI3K inhibitors, while the hydrazinyl group in the target compound may favor interactions with kinases requiring nucleophilic motifs.
Pyrimidine Derivatives with Hydrophobic Substituents
6-Methyl-N-(4-methylphenyl)pyrimidin-4-amine (JSY)
6-(Difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine
- Structure : Difluoromethyl group at position 6 enhances electron-withdrawing effects .
- Key Differences :
- Fluorine atoms improve metabolic stability and membrane permeability compared to the hydrazinyl group, which may be prone to oxidation.
Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives with Bulky Groups
1-tert-Butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structure : Incorporates tert-butyl and benzyl groups, increasing molecular weight (295.38 g/mol) and lipophilicity .
- Implications : The bulky substituents may hinder binding to shallow active sites but improve selectivity for deep-pocket targets like tubulin.
Research Findings and Mechanistic Insights
- Hydrazinyl Group : Enhances hydrogen-bonding with kinase ATP-binding sites but may reduce metabolic stability due to reactivity .
- Selectivity Trends : Pyrazolo-pyrimidine derivatives (e.g., OSI-027) exhibit dual mTOR/PI3K inhibition, whereas pyrimidine derivatives with hydrazinyl groups may target kinases with unique nucleophilic requirements .
- Toxicity : Hydrazine-containing compounds often show higher reactivity, but derivatives like 3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (LD₅₀ = 1332.2 mg/kg) demonstrate low acute toxicity, suggesting structural optimizations can mitigate risks .
Biological Activity
2-Hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and kinase inhibition. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Overview of Biological Activity
The compound has been studied for its kinase inhibitory properties , primarily focusing on its effects against various cancer cell lines. Kinases are critical in regulating cellular functions, and their inhibition can lead to reduced cancer cell proliferation and migration.
Key Findings
- Kinase Inhibition : The compound exhibits significant inhibitory activity against Focal Adhesion Kinase (FAK), which plays a crucial role in cancer cell survival and proliferation. In vitro studies have shown that this compound can inhibit FAK with an IC50 value that suggests potent activity against thyroid cancer cells .
- Antiproliferative Effects : In studies involving thyroid cancer cell lines (e.g., TPC-1), the compound demonstrated notable antiproliferative effects, indicating its potential as an anticancer agent. The IC50 values reported in various studies suggest that it can effectively reduce cell viability at low concentrations .
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized a series of pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of TPC-1 cells with an IC50 value of approximately 0.113 μM, showcasing its potential as a therapeutic agent for thyroid cancer .
Case Study 2: Kinase Profiling
Another study highlighted the compound's inhibitory effects on multiple kinases, including ALK, EGFR, Pyk2, and TYK2. Although the inhibitory effect on FAK was most pronounced (IC50 = 35 nM), moderate inhibition was also observed against other kinases, suggesting a broader spectrum of activity that could be beneficial in combination therapies .
Table 1: Biological Activity Summary of this compound
| Biological Activity | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| FAK Inhibition | FAK | 0.035 | |
| Antiproliferative | TPC-1 | 0.113 | |
| ALK Inhibition | ALK | Moderate | |
| EGFR Inhibition | EGFR | Moderate |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of kinase activity. The pyrimidine ring structure is known to facilitate critical interactions with kinase active sites, leading to effective blockade of phosphorylation processes essential for cancer cell growth and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
